trans-Abacavirhydrochlorid

Übersicht

Beschreibung

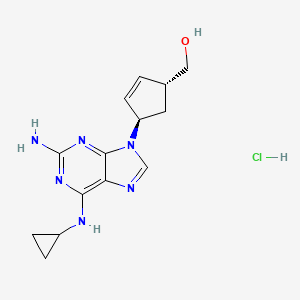

Trans-Abacavir Hydrochloride is the trans-isomer of Abacavir . Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . It is a synthetic carbocyclic nucleoside and is the enantiomer with 1S, 4R absolute configuration on the cyclopentene ring .

Synthesis Analysis

The synthesis of Abacavir involves the reaction of a compound with cyclopropyl amine . The known syntheses are quite long, requiring a protection/deprotection sequence .

Molecular Structure Analysis

The molecular structure of Abacavir has been investigated using DFT/B3LYP with 6-31G(d,p) as a basis set . The calculated molecular geometry has been compared with available X-ray data of Abacavir .

Chemical Reactions Analysis

Abacavir has been associated with several adverse effects including hepatotoxicity, lactic acidosis, and a hypersensitivity reaction . Hypersensitivity reactions to Abacavir have been known to occur in about 4% of patients treated with the drug .

Physical And Chemical Properties Analysis

Trans-Abacavir Hydrochloride has a molecular weight of 322.79326 and a molecular formula of C14H19ClN6O . It is a substance used for research, analysis, and scientific education .

Wissenschaftliche Forschungsanwendungen

HIV-Behandlung

Abacavir ist ein wirksamer Nukleosidanalog-Reverse-Transkriptase-Inhibitor, der zur Behandlung von Patienten mit einer Infektion mit dem humanen Immundefizienzvirus (HIV) eingesetzt wird {svg_1}. Es wirkt, indem es das Enzym Reverse Transkriptase hemmt, das für die Replikation von HIV entscheidend ist.

Überempfindlichkeitsreaktion Studie

Die Hauptnebenwirkung von Abacavir ist eine Überempfindlichkeitsreaktion (HSR). Die Häufigkeit von HSR ist mit der Ethnizität bei Patienten, die Abacavir ausgesetzt sind, verbunden. Studien zeigen ein deutlich erhöhtes Risiko für eine Abacavir-induzierte HSR bei Patienten mit dem humanen Leukozytenantigen (HLA)-B57:01 {svg_2}. Dies hat zu Fortschritten in der personalisierten Medizin geführt, bei denen ein HLA-B57:01-Screening vor der Abacavir-Behandlung empfohlen wird, um falsch positive Diagnosen zu reduzieren und eine Abacavir-induzierte HSR zu verhindern {svg_3}.

Pharmakogenetikforschung

Die Studien zur Abacavir-induzierten HSR und die Implementierung des HLA-B*57:01-Screenings in der Klinik stellen ein erfolgreiches Beispiel für den Einsatz der Pharmakogenetik für die personalisierte Diagnose und Therapie dar {svg_4}. Dies hat neue Wege für die Forschung im Bereich der Pharmakogenetik eröffnet.

Kombinationsstudien mit Medikamenten

Abacavir wird häufig in Kombination mit anderen Medikamenten zur Behandlung von HIV untersucht. So wurde beispielsweise eine Hochleistungs-Dünnschichtchromatographie (HPTLC)-Methode zur gleichzeitigen Bestimmung von Abacavirsulfat (ABC), Lamivudinhydrochlorid (LAM) und Dolutegravirnatrium (DTG) in einem hausinternen physikalischen Gemisch entwickelt {svg_5}.

Analytische Chemie

Abacavir wird bei der Entwicklung analytischer Methoden eingesetzt. So wurde beispielsweise ein faktorielles Design zur Entwicklung einer Hochleistungs-Dünnschichtchromatographie (HPTLC)-Methode zur gleichzeitigen Bestimmung von Abacavirsulfat, Lamivudinhydrochlorid und Dolutegravirnatrium verwendet {svg_6}.

Quality by Design (QbD)-Ansatz

Der Quality by Design (QbD)-Ansatz wurde angewendet, um den Einfluss aller drei Faktoren, d. h. das Volumen an Ethylacetat, das Volumen an Ethanol und das Volumen an Aceton, auf den chromatographischen Response-Retardierungsfaktor (RF) jedes Medikaments zu bewerten {svg_7}. Dieser Ansatz wird verwendet, um die Qualität von pharmazeutischen Produkten zu gewährleisten.

Wirkmechanismus

Target of Action

trans-Abacavir Hydrochloride, also known as DTXSID10746902, is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . Its primary target is the HIV-1 reverse transcriptase enzyme . This enzyme is crucial for the replication of the HIV virus, and by inhibiting it, trans-Abacavir Hydrochloride can slow down or prevent the progression of HIV infection .

Mode of Action

trans-Abacavir Hydrochloride interacts with its target, the HIV-1 reverse transcriptase enzyme, by mimicking the natural substrate of the enzyme . Once inside the cell, trans-Abacavir Hydrochloride is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . This active metabolite competes with the natural substrate dGTP and gets incorporated into the viral DNA, thereby inhibiting the activity of the HIV-1 reverse transcriptase .

Biochemical Pathways

The primary biochemical pathway affected by trans-Abacavir Hydrochloride is the reverse transcription process of the HIV virus . By inhibiting the reverse transcriptase enzyme, trans-Abacavir Hydrochloride prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV virus . This results in a decrease in viral load and an improvement in immune function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of trans-Abacavir Hydrochloride are as follows:

- trans-Abacavir Hydrochloride is well absorbed with a bioavailability of 83% . It is distributed throughout the body and can cross the blood-brain barrier . It is primarily metabolized by the liver through alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . It is excreted through the kidneys and feces .

These properties impact the bioavailability of trans-Abacavir Hydrochloride and its effectiveness in treating HIV infection.

Result of Action

The molecular effect of trans-Abacavir Hydrochloride is the inhibition of the HIV-1 reverse transcriptase enzyme, which results in the prevention of viral replication . On a cellular level, this leads to a reduction in the viral load and an improvement in immune function . In some cases, trans-Abacavir Hydrochloride can also induce a hypersensitivity reaction, which is strongly linked to the presence of the HLA-B*57:01 allele .

Action Environment

The action, efficacy, and stability of trans-Abacavir Hydrochloride can be influenced by various environmental factors. For instance, genetic factors such as the presence of the HLA-B*57:01 allele can influence the individual’s response to the drug . Furthermore, the drug’s effectiveness can be affected by the presence of other medications, as part of highly active antiretroviral therapy (HAART) regimens . It’s also worth noting that trans-Abacavir Hydrochloride is primarily metabolized by ADH and UGT enzymes, so any factors that affect these enzymes could potentially influence the drug’s action .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

trans-Abacavir Hydrochloride: interacts with the enzyme HIV-1 reverse transcriptase, an essential enzyme in the life cycle of the HIV virus . By inhibiting this enzyme, trans-Abacavir Hydrochloride prevents the virus from replicating within the host cell .

Cellular Effects

trans-Abacavir Hydrochloride: has a profound impact on cells infected with HIV. It inhibits the replication of the virus, thereby reducing the viral load within the cell . This can lead to improvements in the overall health and immune function of individuals living with HIV .

Molecular Mechanism

The molecular mechanism of action of trans-Abacavir Hydrochloride involves its incorporation into the viral DNA by the HIV-1 reverse transcriptase enzyme . Once incorporated, it causes premature termination of the DNA strand, thereby inhibiting viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-Abacavir Hydrochloride have been observed to be stable over time

Metabolic Pathways

trans-Abacavir Hydrochloride: is metabolized in the liver, and its metabolism involves several enzymes

Eigenschaften

IUPAC Name |

[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNOPHSMRJNHHG-GNAZCLTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746902 | |

| Record name | {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

267668-71-3 | |

| Record name | {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)

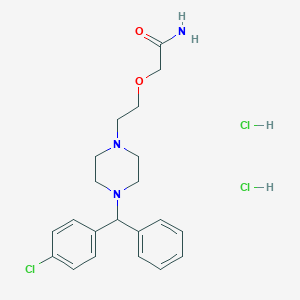

![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)

![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)